![molecular formula C14H16FN7O B2532473 N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1334372-16-5](/img/structure/B2532473.png)

N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

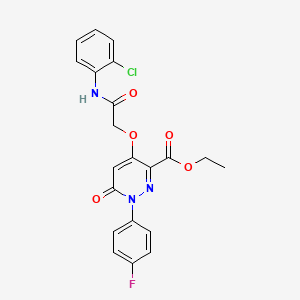

N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a useful research compound. Its molecular formula is C14H16FN7O and its molecular weight is 317.328. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Pyrimidine Derivatives Synthesis : Research has led to the synthesis of various pyrimidine derivatives, including those with larvicidal activities. These compounds, prepared from different starting materials, have shown significant activity against third instar larvae, demonstrating the potential for pyrimidine derivatives in pest control applications (Gorle et al., 2016).

Azaindolizine Compounds : Studies on azaindolizine compounds, including triazolopyrimidines, have explored the chemical properties and reactions of these compounds, providing a foundation for further chemical synthesis and potential applications in creating new materials or drugs (Makisumi & Kanō, 1963).

Functional Fluorophores : The use of pyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores demonstrates their application in developing novel fluorescent probes. These probes can be used for detecting biologically or environmentally relevant species, underscoring the compound's utility in bioimaging and environmental monitoring (Castillo et al., 2018).

Antiparasitic Activity : Triazolopyrimidines have shown potential in treating tropical diseases such as leishmaniasis and Chagas disease. Their ability to form complexes with metal ions and exhibit antiparasitic activity highlights their therapeutic potential against these neglected diseases (Salas et al., 2017).

Antimicrobial Agents : The synthesis of various triazole derivatives, including those based on the triazolopyrimidine scaffold, has demonstrated antibacterial activity. These compounds, through different synthetic pathways, offer a promising avenue for developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Bektaş et al., 2007).

Mechanism of Action

Target of action

Triazolopyrimidines are known to interact with various biological targets. For instance, some derivatives have been found to bind with high affinity to multiple receptors . The exact target would depend on the specific substitutions on the triazolopyrimidine scaffold.

Biochemical pathways

Triazolopyrimidines can affect various biochemical pathways. For instance, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine are largely determined by its interactions with various biomolecules. As a triazolopyrimidine derivative, it is known to interact with a variety of enzymes and proteins

Cellular Effects

Other triazolopyrimidines have been reported to exhibit various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . These effects are likely mediated through the compound’s interactions with cellular proteins and enzymes .

Molecular Mechanism

Other triazolopyrimidines have been reported to inhibit the activity of certain enzymes, such as LSD1, a lysine-specific demethylase

Properties

IUPAC Name |

7-N-(4-fluorophenyl)-5-N-(1-methoxypropan-2-yl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN7O/c1-8(7-23-2)16-14-18-12(11-13(19-14)21-22-20-11)17-10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3,(H3,16,17,18,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYLYFLXYWHVIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide](/img/structure/B2532394.png)

![3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2532395.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2532396.png)

![4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine](/img/structure/B2532399.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2532400.png)

![2-(2-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2532412.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2532413.png)